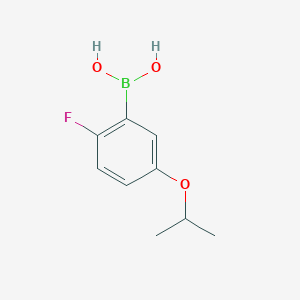

2-Fluoro-5-isopropoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-5-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the second position and an isopropoxy group at the fifth position. This compound is of significant interest in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-isopropoxyphenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-Fluoro-5-isopropoxyphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-5-isopropoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium acetate, sodium carbonate, or cesium carbonate.

Major Products

Biaryls: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Phenyl Derivatives: Formed through nucleophilic aromatic substitution.

Aplicaciones Científicas De Investigación

2-Fluoro-5-isopropoxyphenylboronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Employed in the development of boron-containing drugs and enzyme inhibitors.

Material Science: Utilized in the synthesis of polymers and advanced materials with unique properties.

Biological Research: Investigated for its potential in boron neutron capture therapy, a cancer treatment method.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-5-hydroxyphenylboronic acid

- 5-Fluoro-2-methylphenylboronic acid

- 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid

- 3-Fluoro-5-methoxyphenylboronic acid

- 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid

Uniqueness

2-Fluoro-5-isopropoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Actividad Biológica

2-Fluoro-5-isopropoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom and an isopropoxy group attached to a phenyl ring, which contributes to its unique reactivity and biological properties. Its molecular formula is C11H14BFO3.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to inhibit certain enzymes and receptors by interfering with their active sites. The presence of the fluorine atom enhances the compound's stability and bioavailability, which is critical for its effectiveness in biological systems.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including leukemia and melanoma cells. For instance, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting potent growth inhibition mechanisms .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, boronic acids are known to inhibit proteasomes, which play a crucial role in regulating protein degradation pathways in cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cell death in cancerous cells .

Case Studies

- Study on Anticancer Activity : A study conducted on a series of boronic acid derivatives, including this compound, revealed that these compounds could effectively inhibit cell proliferation in various cancer models. The study highlighted the structure-activity relationship (SAR) that suggests modifications at the ortho position can enhance potency .

- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which this compound exerts its effects on cellular pathways. The findings indicated that the compound interacts with key signaling molecules involved in apoptosis and cell cycle regulation, leading to enhanced therapeutic effects against resistant cancer types .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis was performed with other fluorinated phenylboronic acids:

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 50 | Proteasome inhibition |

| 2-Fluoro-4-methoxyphenylboronic acid | 75 | Enzyme inhibition |

| 3-Fluoro-5-nitrophenylboronic acid | 100 | Cytotoxicity via alkylation |

Propiedades

IUPAC Name |

(2-fluoro-5-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBGLDYEUYTUMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(C)C)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584483 |

Source

|

| Record name | {2-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-30-2 |

Source

|

| Record name | {2-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.